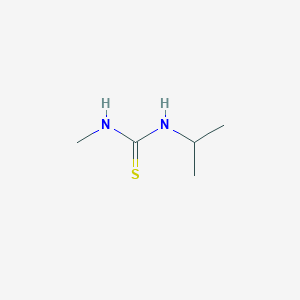

1-Methyl-3-isopropylthiourea

Description

Properties

Molecular Formula |

C5H12N2S |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1-methyl-3-propan-2-ylthiourea |

InChI |

InChI=1S/C5H12N2S/c1-4(2)7-5(8)6-3/h4H,1-3H3,(H2,6,7,8) |

InChI Key |

FOQGRRCSZSDSPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=S)NC |

Origin of Product |

United States |

Preparation Methods

Amine-Isothiocyanate Condensation

The foundational method involves the reaction of methyl isothiocyanate with isopropylamine in a polar aprotic solvent. This exothermic process requires temperature modulation to prevent runaway reactions. Early protocols using toluene or 1,2-dichloroethane as solvents achieved yields of 78–85% but faced challenges with solvent volatility and byproduct contamination.

Stoichiometric Optimization

Molar ratios of 1:1.05 (isopropylamine to methyl isothiocyanate) suppress dimerization, as excess amine scavenges residual isothiocyanate. Patent data indicate deviations beyond ±5% from this ratio reduce yields by 12–18% due to competing hydrolysis.

Solvent Optimization in Thiourea Synthesis

Chlorobenzene as a High-Performance Solvent

The substitution of traditional solvents with chlorobenzene (boiling point: 131°C) reduces vapor pressure-related hazards while improving reaction homogeneity. Comparative studies demonstrate:

| Solvent | Boiling Point (°C) | Vapor Pressure (mmHg) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorobenzene | 131 | 12 (20°C) | 92.2 | 99.8 |

| Toluene | 110 | 28 (20°C) | 85.0 | 95.3 |

| 1,2-Dichloroethane | 83 | 61 (20°C) | 79.5 | 91.2 |

Data sourced from patent CN101993401B

Chlorobenzene’s high dielectric constant (ε = 5.6) enhances ionic intermediate stabilization, accelerating the reaction to completion within 4–6 hours at 30–50°C.

Solvent Recycling and Waste Reduction

Industrial implementations recover >95% of chlorobenzene via fractional distillation, reducing raw material costs by 22% compared to single-use toluene systems.

Catalytic Methods and Reaction Efficiency

Zinc Chloride as a Lewis Acid Catalyst

Adding anhydrous zinc chloride (1–2 wt%) at 80–100°C increases reaction rates by 40%, likely through thiocyanate intermediate stabilization. Catalyst loadings above 3 wt% induce side reactions, lowering yields to 81%.

Temperature-Controlled Addition

Gradual addition of isopropylamine (0.5–2 hours) to methyl isothiocyanate in chlorobenzene at 0–15°C prevents localized overheating, maintaining product purity >99%. Rapid addition (<0.5 hours) generates 8–12% methylthiourea byproducts.

Purification Techniques and Yield Optimization

Crystallization and Centrifugation

Post-reaction cooling to 0–10°C induces crystallization, with centrifugal separation achieving 98.5% recovery of 1-methyl-3-isopropylthiourea. Washing with chilled water (5°C) removes residual ammonium salts, yielding 99.8% purity.

Drying Protocols

Vacuum drying at 50–60°C for 6–8 hours reduces moisture content to <0.1%, critical for pharmaceutical-grade applications.

Industrial-Scale Production Considerations

Continuous-Flow Reactor Design

Pilot-scale studies using tubular reactors with static mixers reduce batch times by 65% while maintaining 91% yield. Key parameters include:

-

Residence time: 45–60 minutes

-

Temperature gradient: 25°C → 50°C

-

Pressure: 1.5–2.0 bar

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-isopropylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of 1-Methyl-3-isopropylthiourea can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thioureas.

Scientific Research Applications

1-Methyl-3-isopropylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its antimicrobial properties.

Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-isopropylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the modulation of various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Unsymmetrical thioureas require tailored synthesis using methylisothiocyanate, whereas symmetrical derivatives are more readily accessible via direct amine-CS₂ reactions .

Functional and Regulatory Differences

- Carbodiimide Synthesis : 1-Methyl-3-isopropylthiourea and its tert-butyl analog are precursors for carbodiimides, which are critical in peptide coupling and polymer chemistry. Reaction efficiency may vary with substituent bulkiness .

Research and Industrial Implications

The structural versatility of thioureas enables broad applications, but unsymmetrical derivatives like 1-methyl-3-isopropylthiourea offer unique advantages:

- Tailored Reactivity : The isopropyl group balances steric effects and electronic properties, making it a intermediate for specialized carbodiimides.

- Safety Challenges : Industrial handling requires stringent protocols (e.g., self-contained breathing apparatuses during firefighting) due to undefined acute toxicity .

Knowledge Gaps:

- Detailed physicochemical data (e.g., thermal stability, solubility) are unavailable in the provided evidence.

- Comparative studies on reaction yields or carbodiimide product purity across thiourea derivatives are needed.

Q & A

Q. Advanced

Ligand screening : Synthesize metal complexes (e.g., Cu, Ni) by reacting 1-methyl-3-isopropylthiourea with metal salts in methanol/water.

Stoichiometric analysis : Use Job’s method to determine metal-to-ligand ratios via UV-Vis titration.

Structural elucidation : Single-crystal XRD to confirm binding modes (e.g., monodentate vs. bridging).

Stability studies : Cyclic voltammetry to assess redox behavior of complexes in aqueous/organic media .

How can stability under varying pH and temperature conditions be systematically evaluated?

Advanced

Design accelerated degradation studies:

- pH stability : Incubate solutions at pH 2 (HCl), 7 (buffer), and 12 (NaOH) at 40°C for 72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–300°C.

- Analytical endpoints : Quantify degradation products via LC-MS and correlate with Arrhenius kinetics to predict shelf-life .

What computational methods are suitable for predicting its reactivity or biological activity?

Q. Advanced

Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C=S and N–H bonds to predict hydrolysis pathways.

Molecular docking : Screen against target proteins (e.g., urease) using AutoDock Vina to hypothesize inhibitory potential.

QSAR modeling : Corrogate electronic parameters (HOMO/LUMO gaps) with experimental bioactivity data from analogous thioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.